molecular formula C13H10N6O B12175536 N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B12175536
M. Wt: 266.26 g/mol
InChI Key: XLSYLTYTSYCOMQ-UHFFFAOYSA-N
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Description

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that features a tetrazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the tetrazole ring imparts unique chemical properties, making it a versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the pyridine carboxamide moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by coupling the tetrazole-containing intermediate with a pyridine carboxylic acid derivative using coupling agents such as 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the pyridine ring, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can lead to partially or fully reduced tetrazole derivatives.

Scientific Research Applications

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-tetrazol-1-yl)phenyl]isonicotinamide
  • N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
  • N-[4-(1H-tetrazol-1-yl)phenyl]thiazole-2-carboxamide

Uniqueness

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the combination of the tetrazole and pyridine rings, which imparts distinct chemical properties. The presence of the pyridine ring enhances its ability to participate in hydrogen bonding and π-π interactions, making it a versatile scaffold for drug design. Additionally, the tetrazole ring provides metabolic stability and bioisosteric properties, making it a valuable component in medicinal chemistry .

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(10-2-1-7-14-8-10)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

XLSYLTYTSYCOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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